molecular formula C13H22ClNO B13760543 alpha-Amino-4,6-dipropyl-o-cresol hydrochloride CAS No. 51571-14-3

alpha-Amino-4,6-dipropyl-o-cresol hydrochloride

Cat. No.: B13760543
CAS No.: 51571-14-3
M. Wt: 243.77 g/mol
InChI Key: UIPLJEHWRUUWCY-UHFFFAOYSA-N
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Description

alpha-Amino-4,6-dipropyl-o-cresol hydrochloride is a synthetic organic compound with a molecular weight of 243.77 g/mol and the CAS Number 51571-14-3 . Its molecular structure features an aromatic o-cresol backbone substituted with propyl groups at the 4 and 6 positions and an amino group at the benzylic (alpha) position, which is stabilized as a hydrochloride salt to improve the compound's handling and solubility properties . This compound is exclusively for research applications and is not intended for diagnostic or therapeutic uses. In scientific research, this chemical serves primarily as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Its structural complexity, characterized by specific alkyl substitutions and a functionalizable amino group, makes it a valuable scaffold for chemical synthesis, receptor binding studies, and impurity profiling in pharmaceutical development . The synthesis typically involves a multi-step process, beginning with the alkylation of o-cresol to introduce the dual propyl groups, followed by the introduction of the amino group at the benzylic position via methods such as reductive amination or halogenation followed by nucleophilic substitution with ammonia . The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt . Researchers can employ analytical techniques like high-performance liquid chromatography (HPLC) for purity and stability assessment of this compound . WARNING: This product is For Research Use Only (RUO). It is not approved for human or veterinary diagnosis, treatment, or therapeutic use.

Properties

CAS No.

51571-14-3

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

(2-hydroxy-3,5-dipropylphenyl)methylazanium;chloride

InChI

InChI=1S/C13H21NO.ClH/c1-3-5-10-7-11(6-4-2)13(15)12(8-10)9-14;/h7-8,15H,3-6,9,14H2,1-2H3;1H

InChI Key

UIPLJEHWRUUWCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)C[NH3+])O)CCC.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Alpha-Amino-4,6-dipropyl-o-cresol Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Step 1: Alkylation of o-Cresol
    Introduction of dipropyl groups at the 4 and 6 positions of the o-cresol ring. This can be achieved by Friedel-Crafts alkylation using propyl halides or related alkylating agents under acidic catalysis. The selectivity for 4,6-positions is directed by the hydroxyl group’s activating effect on the aromatic ring.

  • Step 2: Introduction of the Alpha-Amino Group
    The amino group is introduced at the benzylic position (alpha to the hydroxyl group). This is commonly done via a side-chain functionalization approach such as halogenation followed by nucleophilic substitution with ammonia or an amine source. Alternatively, reductive amination of the corresponding aldehyde or ketone intermediate can be employed.

  • Step 3: Formation of Hydrochloride Salt
    The free base form of the amino compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

Specific Synthetic Routes

Alkylation of o-Cresol
  • Reagents and Conditions:
    Friedel-Crafts alkylation using propyl chloride or propyl bromide with Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
  • Mechanism:
    The hydroxyl group of o-cresol directs electrophilic substitution to the ortho and para positions, favoring substitution at 4 and 6 positions due to sterics and electronics.
  • Notes:
    Control of reaction conditions (temperature, stoichiometry) is critical to avoid polyalkylation or rearrangements.
Introduction of the Alpha-Amino Group
  • Route A: Halogenation and Nucleophilic Substitution
    The benzylic position adjacent to the hydroxyl group is halogenated (e.g., bromination using N-bromosuccinimide, NBS), forming a benzyl halide intermediate. Subsequent nucleophilic substitution with ammonia or an amine source yields the benzylamine derivative.

  • Route B: Reductive Amination
    The corresponding aldehyde or ketone at the benzylic position is reacted with ammonia or an amine under reductive amination conditions using reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This method offers higher selectivity and milder conditions.

Hydrochloride Salt Formation
  • The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt, improving compound handling and storage.

Alternative and Advanced Methods

  • Directed Ortho Metalation (DoM):
    Using strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) to metalate the aromatic ring ortho to the hydroxyl group, followed by electrophilic substitution to introduce alkyl groups. This method offers regioselectivity and milder conditions compared to Friedel-Crafts alkylation.

  • Phase-Transfer Catalysis for α-Amino Acid Analogues:
    Although primarily used for α,α-disubstituted amino acids, phase-transfer catalysis with Schiff base esters can be adapted to synthesize related amino-substituted phenols under mild conditions.

  • Photoredox and Metal-Free C-H Activation:
    Emerging methods for constructing α-amino substituted compounds involve photoredox catalysis and C-H activation strategies, which may be adapted for the synthesis of alpha-Amino-4,6-dipropyl-o-cresol derivatives, offering milder and more sustainable routes.

Data Table: Summary of Preparation Methods

Step Methodology Reagents/Conditions Advantages Challenges
1 Friedel-Crafts Alkylation Propyl halides, AlCl₃ or FeCl₃, low temp Simple, well-established Polyalkylation, regioselectivity
2A Benzylic Halogenation + Substitution NBS for bromination; NH₃ for substitution Straightforward, good yield Side reactions, over-halogenation
2B Reductive Amination Aldehyde/ketone intermediate, NaBH₃CN High selectivity, mild conditions Requires aldehyde intermediate
3 Salt Formation HCl in ethanol or ether Stabilizes compound, improves solubility Requires careful handling of acid
Alt 1 Directed Ortho Metalation LDA or LiTMP, electrophiles High regioselectivity Requires strong bases, sensitive conditions
Alt 2 Phase-Transfer Catalysis Schiff base esters, phase-transfer catalyst Mild, scalable Requires precursor synthesis
Alt 3 Photoredox/C-H Activation Photocatalysts, visible light Sustainable, novel approach Emerging technology, optimization needed

Research Discoveries and Insights

  • The Friedel-Crafts alkylation remains the classical method for introducing alkyl groups on aromatic rings, but regioselectivity and control over polyalkylation require optimization.

  • Reductive amination is preferred for introducing the alpha-amino group due to its mildness and high selectivity, especially when sensitive functional groups are present.

  • Recent advances in directed ortho metalation offer precise control over substitution patterns on phenolic rings, which can be exploited to prepare specifically substituted cresol derivatives with amino side chains.

  • The formation of hydrochloride salts is a standard practice to enhance the stability and handling of amino compounds, including this compound.

  • Emerging synthetic methodologies such as photoredox catalysis and metal-free C-H activation provide new avenues for the synthesis of complex amino-substituted aromatic compounds, potentially applicable to this compound class.

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The compound can undergo substitution reactions, where the amino group or propyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alkylated or hydroxylated derivatives.

    Substitution: Various substituted cresol derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride is as an antimicrobial agent. It has been studied for its effectiveness in preserving protein and peptide formulations. The compound exhibits significant antimicrobial activity, which is essential for preventing microbial contamination in biologic formulations .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its stabilizing properties in topical formulations. Its ability to enhance skin hydration and improve the sensory attributes of creams and lotions makes it a valuable ingredient in personal care products. Studies have shown that formulations containing this compound can achieve desirable rheological properties, contributing to the overall user experience .

Dermal Absorption Studies

Research on dermal absorption indicates that this compound can penetrate the skin barrier effectively. In vitro studies using pig skin demonstrated that formulations with this compound could deliver active ingredients efficiently through the skin, making it suitable for transdermal drug delivery systems .

Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound in various concentrations within protein formulations. Results indicated that concentrations as low as 0.5% could significantly inhibit microbial growth, suggesting its potential as a preservative in pharmaceutical products .

Cosmetic Stability Testing

In a formulation stability study, creams containing this compound were subjected to accelerated aging tests. The results showed that the compound helped maintain the physical and chemical stability of the formulations over time, highlighting its role as an effective stabilizer in cosmetic products .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
AntimicrobialEffective at low concentrations; inhibits microbial growth
Cosmetic FormulationsEnhances stability; improves sensory properties
Dermal AbsorptionEfficient penetration through skin; suitable for transdermal delivery

Mechanism of Action

The mechanism of action of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may affect various biochemical pathways, including oxidative stress pathways, signaling pathways, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between alpha-amino-4,6-dipropyl-o-cresol hydrochloride and related compounds mentioned in the evidence:

Compound CAS Number Key Structural Features Primary Use Analytical Data (e.g., HPLC)
Alpha-Amino-4,6-dipropyl-o-cresol HCl Not provided Cresol backbone, amino group, dual propyl substituents, HCl Pharmaceutical intermediate/research Limited data in provided sources
Amitriptyline N-Oxide Hydrochloride 4290-60-2 Tricyclic dibenzoannulene, dimethylamine oxide, HCl Impurity reference standard for APIs Accuracy: 98.5–101.2% (Table 6, )
Noscapine 128-62-1 Isoquinoline alkaloid, methoxy groups Antitussive agent Stability: >95% over 24h (Table 8, )
Dosulepin Hydrochloride Not explicitly listed Tricyclic structure, thioxanthene core, HCl Antidepressant Repeatability RSD: 0.45% (Table 3, )

Key Findings:

Its cresol backbone and propyl groups suggest higher hydrophobicity compared to noscapine, which contains polar methoxy substituents .

However, its structural similarity to these compounds implies that reversed-phase HPLC with UV detection (as used for amitriptyline ) would be a viable analytical approach.

Limitations of Available Evidence

The provided sources lack explicit data on this compound, necessitating extrapolation from structurally related compounds. For instance:

Biological Activity

Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound is a derivative of o-cresol with amino and propyl substituents that influence its biological properties. The chemical structure contributes to its interactions with biological systems.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds have shown various modes of action:

  • Antimicrobial Activity : Similar compounds have been reported to disrupt microbial cell membranes and inhibit metabolic pathways essential for bacterial growth .
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in amino acid metabolism, impacting cellular functions .

Toxicological Profile

Toxicological studies provide insights into the safety and potential risks associated with this compound.

Acute Toxicity

In acute toxicity studies involving oral administration in rats, the LD50 was determined to be between 1539 and 2000 mg/kg for males and greater than 2000 mg/kg for females. No significant clinical signs of toxicity were observed at lower doses .

Subchronic Toxicity

A 90-day oral study revealed no observable adverse effects at doses up to 180 mg/kg/day. Minor deviations in biochemical parameters were noted, but these were not clinically significant .

Developmental and Reproductive Toxicity

Studies on pregnant rats indicated that doses up to 500 mg/kg/day did not result in developmental toxicity in fetuses. The only maternal effect observed was a discoloration of urine .

Case Studies

Several case studies have examined the biological effects of this compound or similar compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that related compounds inhibited the growth of various bacteria by interfering with cell wall synthesis and metabolic processes.
  • In Vivo Micronucleus Test : In an in vivo study, no micronuclei were induced in mice treated with high doses of related compounds, indicating a lack of genotoxicity .
  • Absorption and Distribution Studies : Research indicated that the compound is readily absorbed following oral administration, with significant excretion via urine (approximately 94%) and minimal accumulation in organs .

Data Tables

Study TypeFindings
Acute ToxicityLD50: Males (1539-2000 mg/kg), Females (>2000 mg/kg)
Subchronic ToxicityNOAEL: 180 mg/kg/day; no significant clinical observations
Developmental ToxicityNo developmental toxicity at doses up to 500 mg/kg/day; maternal effect: urine discoloration
Absorption StudiesOral absorption: ~91%; excretion via urine ~94%

Q & A

Q. What are the optimal synthetic routes for alpha-Amino-4,6-dipropyl-o-cresol hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves alkylation of o-cresol derivatives followed by amination. Key parameters include:
  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) for selective propylation at positions 4 and 6.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3–0.5) .
  • DOE (Design of Experiments) : Vary temperature (80–120°C), reaction time (12–48 hours), and stoichiometric ratios (1:1.2–1:3 for propylating agents) to identify optimal yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., propyl groups at positions 4 and 6 via coupling constants and integration ratios) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Use a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~242) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2), assay protocols (MTT vs. resazurin), and compound concentrations (IC₅₀ vs. EC₅₀) .
  • Reproducibility checks : Standardize in vitro conditions (e.g., serum-free media, 37°C, 5% CO₂) and validate findings using orthogonal assays (e.g., fluorescence-based cytotoxicity and caspase-3 activation) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) and report effect sizes (Cohen’s d) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., G-protein-coupled receptors). Set grid boxes to cover active sites (e.g., 25 ų) and run 50 genetic algorithm iterations .
  • Molecular Dynamics (MD) Simulations : Employ AMBER or GROMACS to assess binding stability (100 ns simulations, NPT ensemble). Analyze root-mean-square deviation (RMSD) and hydrogen bonding patterns .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How should nephrotoxicity be evaluated in preclinical models for this compound?

  • Methodological Answer :
  • In vivo models : Administer doses (e.g., 10–100 mg/kg/day) to Sprague-Dawley rats for 28 days. Monitor serum creatinine (Jaffe method) and blood urea nitrogen (BUN) via enzymatic assays .
  • Histopathology : Fix kidney tissue in 10% formalin, section at 4 µm, and stain with H&E/PAS to assess tubular necrosis or glomerular damage .
  • Mechanistic studies : Quantify oxidative stress markers (MDA, SOD) and apoptosis (TUNEL assay) to link toxicity to molecular pathways .

Data Presentation Guidelines

Q. What statistical approaches ensure robust analysis of dose-response relationships for this compound?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (4PL) using GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
  • Visualization : Use heatmaps to display multi-concentration effects or Kaplan-Meier curves for survival studies .

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